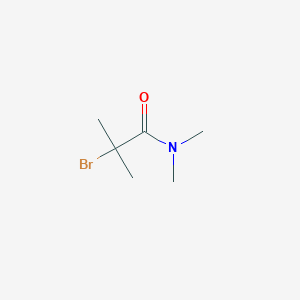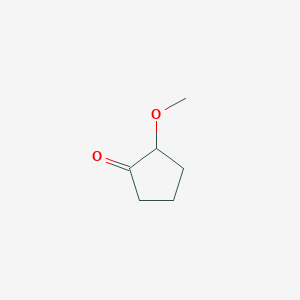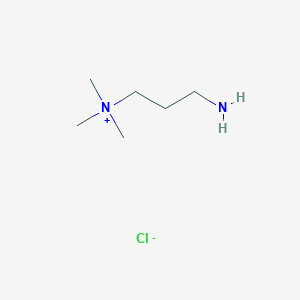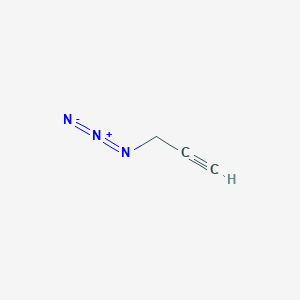
3-Azidoprop-1-yne
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Dual Resistance to Antiretroviral Drugs
3-Azidoprop-1-yne, as a part of the structure of certain antiretroviral drugs like Zidovudine, plays a role in the therapy against HIV. Research has found that a polymorphism at codon 333 of HIV-1 reverse transcriptase can facilitate dual resistance to Zidovudine and l-2′,3′-Dideoxy-3′-Thiacytidine, indicating the complex interaction and resistance patterns in HIV treatment (Kemp et al., 1998).
2. Fluorescent Derivatives for Biochemical Analysis
The synthesis of fluorescent 1,2,3-triazole derivatives of 3′-deoxy-3-azidothymidine has been explored, demonstrating the utility of azido compounds in creating probes for biochemical research. These derivatives, containing a fluorenylmethyloxycarbonyl fluorescent fragment, aid in the spectral characterization of biochemical substances (Szafrański et al., 2015).
3. Mechanisms of Drug Toxicity and Resistance
Studies on 3'-Azido-3'-deoxythymidine, which includes the azide group, reveal its role in drug toxicity and resistance mechanisms. For instance, it has been shown to inhibit thymidine phosphorylation in mitochondria, potentially contributing to its hepatotoxicity (Lynx et al., 2006). Another study indicates that azidothymidine can cause genotoxicity, particularly to mitochondria, suggesting its impact on genetic stability and toxicity in cellular systems (Cooper & Lovett, 2011).
4. Novel Inhibitors of HIV
The development of novel inhibitors for HIV, utilizing the 3'-azido group of AZT, has been a significant area of research. The creation of 1,2,3-triazoles with potent activity against HIV-1 demonstrates the innovative use of azido compounds in antiviral drug design (Sirivolu et al., 2013).
5. Bioorthogonal Chemistry Applications
3-Azidoprop-1-yne's role in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), highlights its utility in specific biomolecule labeling. This application is crucial for various biological and biochemical studies (van Geel et al., 2012).
Mécanisme D'action
The mechanism of action for reactions involving similar compounds has been studied. For example, a Co-catalyzed asymmetric intramolecular [3+2] cycloaddition of yne-alkylidenecyclopropanes (yne-ACPs) to bicyclo[3.3.0]octadiene and bicyclo[4.3.0]nonadiene molecules using a cheap Co catalyst and commercially available chiral ligand (S)-Xyl-BINAP has been reported . This reaction avoids the use of precious Pd and Rh catalysts, which are usually the choices for [3+2] reactions with ACPs .
Propriétés
IUPAC Name |
3-azidoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-2-3-5-6-4/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKSFTKZKDBSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536967 | |
| Record name | 3-Azidoprop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidoprop-1-yne | |
CAS RN |
14989-89-0 | |
| Record name | 3-Azidoprop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



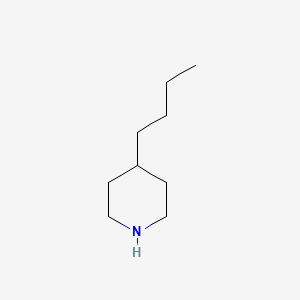
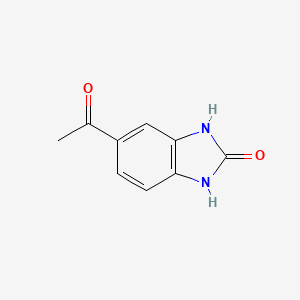
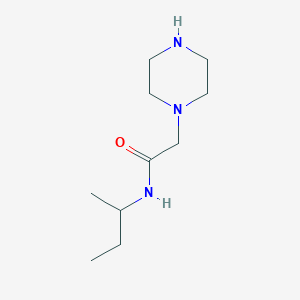
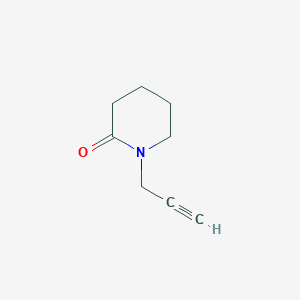


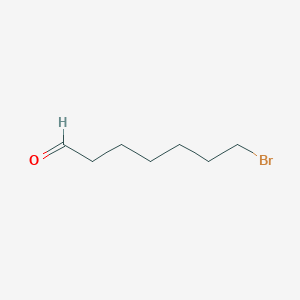
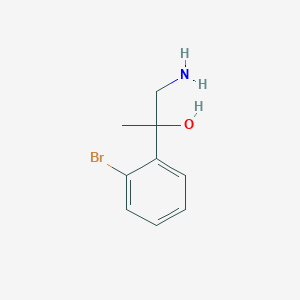

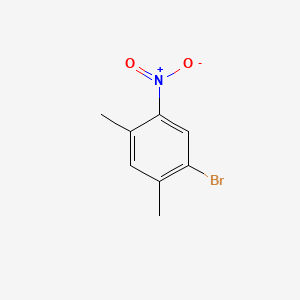
![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
